N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide
Description
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-10-15(11-16(12)20-18(22)14-8-9-14)19-17(21)13-5-3-2-4-6-13/h2-7,10-11,14H,8-9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZNOURCJQUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have investigated its mechanism of action, suggesting it interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions.
Medicine
- Therapeutic Potential : The compound is being explored as a potential therapeutic agent due to its unique reactivity and biological activity. It has been implicated in the development of treatments for various diseases, including cancer and inflammatory conditions.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |
| Biology | Antimicrobial and anticancer activity | Potential treatment options for infections and tumors |
| Medicine | Therapeutic agent development | Targeted therapies for various diseases |
| Industry | New materials development | Innovations in chemical processes |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research demonstrated that this compound exhibited activity against several bacterial strains, highlighting its potential use in developing new antimicrobial agents.
- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown promise in modulating metabolic pathways associated with disease states.
Mechanism of Action
The mechanism of action of N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Diversity at the Phenyl Ring
- Cyclopropylcarbonyl vs. Quinazolinylamino (): The compound 3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide (CAS 942507-42-8) replaces the cyclopropylcarbonyl group with a 7-methoxyquinazolin-4-ylamino substituent. However, the larger aromatic system increases molecular weight (451.52 g/mol) and may reduce solubility compared to the cyclopropyl-containing target compound.
- Bipyrimidinylamino and Trifluoromethyl Groups (): The compound N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide introduces a bipyrimidinylamino group and a trifluoromethyl substituent. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the bipyrimidine moiety may enable dual hydrogen bonding, favoring interactions with nucleotide-binding domains .
Backbone Modifications
- Piperidinecarboxamide vs. Benzamide ():
The compound 1-(cyclopropylcarbonyl)-4-piperidinecarboxamide (CAS BBC/298) shares the cyclopropylcarbonyl group but replaces the benzamide backbone with a piperidinecarboxamide. This modification alters conformational flexibility and may shift selectivity toward enzymes like carbonic anhydrases .
Functional Group Additions
- Triazolopyridine and Methoxy Groups (): 4-[(6-{3-[(2,2-dimethylpropyl)carbamoyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]-3-methoxy-N-methylbenzamide incorporates a triazolopyridine core and a methoxy group.
Data Table: Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight for the target compound, inferred from structural analysis.
Research Findings and Implications
- Metabolic Stability: Cyclopropyl and trifluoromethyl groups are associated with reduced oxidative metabolism, as seen in and . The target compound’s cyclopropyl group may confer similar advantages .
- Target Selectivity: Quinazoline () and triazolopyridine () substituents correlate with kinase inhibition. The target compound’s simpler benzamide backbone may favor broader target engagement.
- Solubility: Methoxy and dimethylaminopyrrolidinyl groups () enhance aqueous solubility, whereas the target compound’s hydrophobic cyclopropyl may require formulation optimization.
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylcarbonyl group linked to a benzamide moiety, which may impart unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}N_{2}O, characterized by the following structural features:
- Cyclopropylcarbonyl group : This unique structure can influence the compound's binding affinity to biological targets.
- Benzamide moiety : Commonly associated with various biological activities, including anticancer and anti-inflammatory effects.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylcarbonyl group is believed to enhance the compound's binding affinity, potentially modulating the activity of target proteins involved in disease pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study screening various compounds for their effects on multicellular spheroids identified this compound as a promising candidate for further investigation due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been explored for its anti-inflammatory potential. Similar compounds have shown efficacy in reducing inflammation through inhibition of key inflammatory pathways, making this compound a candidate for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Q & A
Basic: What are the recommended synthetic strategies for N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between 3-amino-4-methylphenyl derivatives and cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling reactions using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in acetonitrile to improve yield .
- Optimization of solvent systems (e.g., DCM, acetone, or MeOH) to balance reactivity and solubility .
Key intermediates should be purified via column chromatography or recrystallization to ensure purity before proceeding to subsequent steps.
Basic: How to purify intermediates during synthesis?
Methodological Answer:
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective for separating polar intermediates .
- Recrystallization from ethanol or acetone-water systems is recommended for crystalline intermediates .
- HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related impurities, especially for final product purification .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : Analyze and spectra for characteristic peaks:
- FT-IR : Confirm carbonyl stretches (C=O at 1680–1660 cm) and N-H bending (3320 cm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 509.01 for related benzamides) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify substituents : Replace the cyclopropyl group with other acyl moieties (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on bioactivity .
- Functional group masking : Temporarily protect the amide nitrogen to evaluate its role in receptor binding .
- Use docking simulations : Compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Reagent stoichiometry : Use 1.2 equivalents of cyclopropanecarbonyl chloride to drive amidation to completion .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) during acyl chloride addition .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Validate assay conditions : Compare results across standardized protocols (e.g., IC measurements under identical pH and temperature) .
- Control for impurities : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from byproducts .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, crystal polymorphisms) affecting bioactivity .
Advanced: What advanced analytical methods characterize crystallinity and stability?
Methodological Answer:
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., amide N-H···O interactions) .
- DSC/TGA : Assess thermal stability by measuring melting points (DSC) and decomposition temperatures (TGA) .
- Dynamic vapor sorption (DVS) : Study hygroscopicity to inform storage conditions .
Advanced: How to identify biological targets for this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against panels of 100+ kinases to identify inhibition hotspots .
- Metabolomic profiling : Use LC-MS to track metabolite changes in treated cell lines, linking activity to pathways .
Advanced: What are its applications in material science?
Methodological Answer:
- Liquid crystals : Incorporate into mesogenic phases to study effects of the cyclopropyl group on phase transitions .
- Polymer additives : Evaluate its plasticizing efficiency in polyamide matrices via tensile testing .
- Electron-deficient motifs : Exploit the benzamide core in organic semiconductors for charge transport studies .
Advanced: How to conduct comparative studies with analogs?
Methodological Answer:
- Synthesize analogs : Replace the 4-methylphenyl group with halogenated or nitro-substituted variants .
- Benchmark properties : Compare logP (via shake-flask method), solubility (UV-Vis in PBS), and bioavailability (Caco-2 permeability assays) .
- Cross-correlate data : Use heatmaps to visualize trends between substituent electronegativity and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
